
4-Iodo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an iodine atom, a methyl group, and an isopropyl group attached to a phenyl ring, which is further esterified with a thiophene-2-carboxylate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate typically involves a multi-step process:
Alkylation: The methyl and isopropyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the iodinated and alkylated phenyl ring with thiophene-2-carboxylic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl thiophenecarboxylates.
Wissenschaftliche Forschungsanwendungen
4-Iodo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 4-Iodo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Iodo-2,5-dimethoxyphenyl 2-thiophenecarboxylate
- 4-Iodo-3-methylphenyl 2-thiophenecarboxylate
- 4-Iodo-5-methyl-2-(1-methylethyl)phenyl acetate
Uniqueness
4-Iodo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate is unique due to the combination of its iodine, methyl, and isopropyl substituents on the phenyl ring, along with the thiophene-2-carboxylate ester group. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds and valuable for various research applications.
Eigenschaften
CAS-Nummer |
36050-30-3 |
|---|---|
Molekularformel |
C15H15IO2S |
Molekulargewicht |
386.2 g/mol |
IUPAC-Name |
(4-iodo-5-methyl-2-propan-2-ylphenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C15H15IO2S/c1-9(2)11-8-12(16)10(3)7-13(11)18-15(17)14-5-4-6-19-14/h4-9H,1-3H3 |
InChI-Schlüssel |
SVXOTJQFDBTJBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1I)C(C)C)OC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


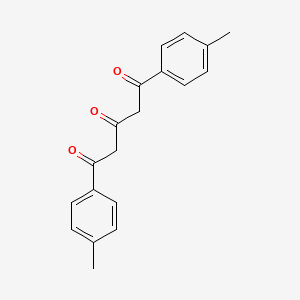
phosphanium bromide](/img/structure/B14666925.png)
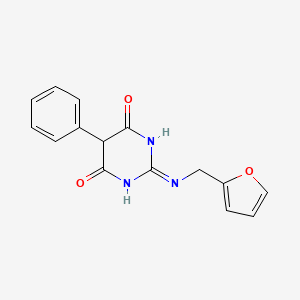

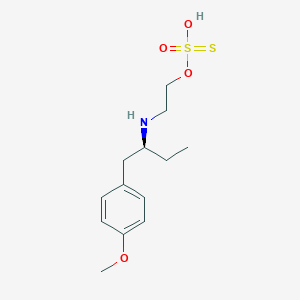
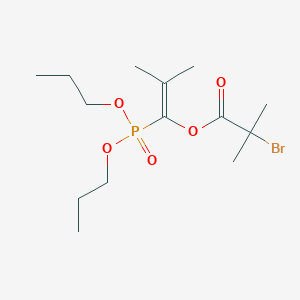

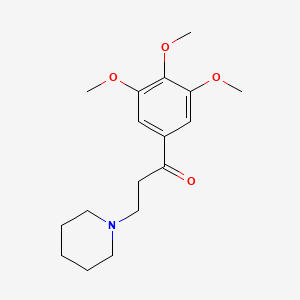

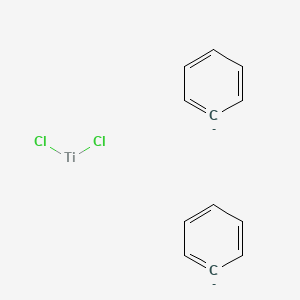
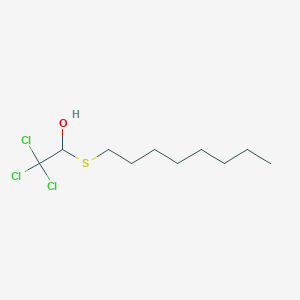
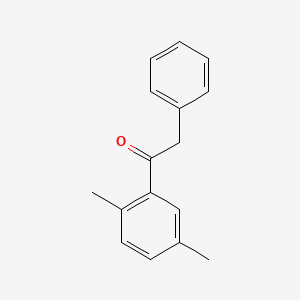

![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
